

"Ethyl 3,4-dicaffeoylquininate" physical and chemical properties

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Compound of Interest

Compound Name: Ethyl 3,4-dicaffeoylquininate

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Ethyl 3,4-dicaffeoylquininate: A Technical Guide

Introduction

Ethyl 3,4-dicaffeoylquininate (CAS No: 143051-73-4) is a naturally occurring phenolic compound belonging to the phenylpropanoid class.^[1] It is an ester formed from quinic acid and two units of caffeic acid, with an ethyl group esterifying the carboxylic acid of the quinic acid moiety. This compound has been isolated from various medicinal plants, including *Gynura divaricata* and *Inula cappa*, which are utilized in traditional Chinese medicine for conditions such as bronchitis, rheumatism, and diabetes.^{[1][2]} As a member of the dicaffeoylquinic acid (DCQA) family, it is of significant interest to researchers for its potential pharmacological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects.^{[3][4]} This document provides a detailed overview of its known physical and chemical properties, general experimental protocols for its isolation, and insights into its biological mechanisms of action.

Physical and Chemical Properties

Ethyl 3,4-dicaffeoylquininate is typically isolated as a powder.^[1] While comprehensive experimental data is limited, its core physicochemical characteristics have been determined or predicted, providing a foundational understanding for research and development applications.

Property	Value	Source
Molecular Formula	C ₂₇ H ₂₈ O ₁₂	[5]
Molecular Weight	544.5 g/mol	[5]
Physical Description	Powder	[1]
Boiling Point	746.1 ± 60.0 °C (Predicted)	[5]
Density	1.53 ± 0.1 g/cm ³ (Predicted)	[5]
pKa	9.32 ± 0.10 (Predicted)	[5]
General Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Biological and Pharmacological Activities

The biological activities of **Ethyl 3,4-dicaffeoylquininate** are inferred from studies on the broader class of dicaffeoylquinic acids (DCQAs). These compounds are recognized for a wide range of pharmacological effects, primarily linked to their potent antioxidant properties.

Activity Type	Description	Source(s)
Antioxidant	DCQAs exhibit strong antioxidant activity by scavenging free radicals and activating cellular defense mechanisms like the Nrf2 pathway.[3][6]	[3][6]
Anti-inflammatory	Linked to the modulation of key inflammatory signaling pathways, such as decreasing NF-κB activation.[3]	[3]
Enzyme Inhibition	The parent compound, 3,4-Dicaffeoylquinic acid, inhibits acetylcholinesterase (ACE) and α-glucosidase in a concentration-dependent manner.[6]	[6]
Antiviral	3,4-Dicaffeoylquinic acid (50 mg/kg) has been shown to reduce influenza H1N1 hemagglutinin (HA) mRNA and increase survival in mouse models of influenza A infection.[6]	[6]
Cytotoxic	The parent acid is cytotoxic to NCI-H23 lung adenocarcinoma cells with an EC ₅₀ of 3.26 μg/ml.[6]	[6]
Neuroprotective	Related DCQA isomers have demonstrated neuroprotective effects, preventing neurotoxicity through pathways involving PI3K/Akt activation.[4]	[4]

Cardiovascular	A related compound, 3-caffeoyl-4-dicaffeoylquinic acid, promotes the production of nitric oxide (NO) in endothelial cells, which is beneficial for cardiovascular health. [7]
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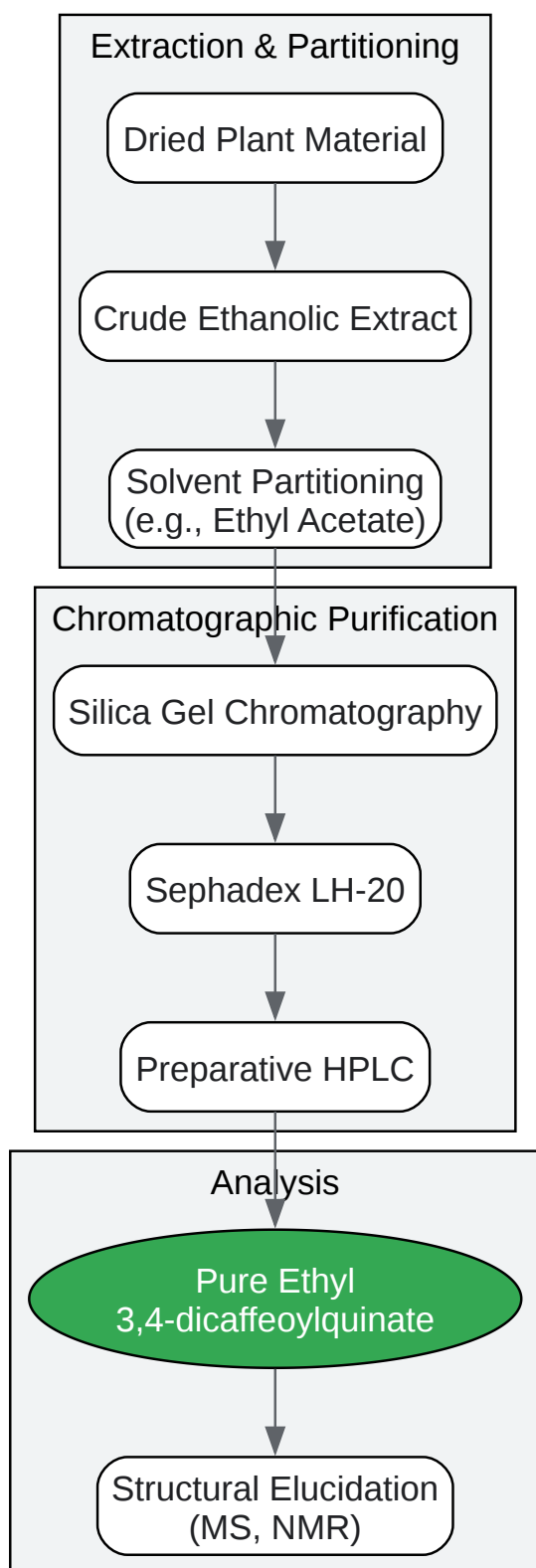
Experimental Protocols

General Protocol for Isolation and Purification

The isolation of **Ethyl 3,4-dicaffeoylquininate** from plant sources typically involves a multi-step process of extraction followed by chromatographic purification. The following is a generalized workflow based on methods used for isolating constituents from plants like *Vernonia cumingiana*.[\[1\]](#)

- **Preparation of Plant Material:** The plant material (e.g., stems, leaves) is dried and ground into a fine powder to maximize the surface area for extraction.
- **Solvent Extraction:** The powdered material is extracted with a suitable solvent, commonly 95% ethanol, to create a crude extract.[\[1\]](#) This step is often performed via maceration or Soxhlet extraction.
- **Solvent Partitioning:** The crude extract is concentrated under reduced pressure and then suspended in water. It is subsequently partitioned with a series of immiscible solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Dicaffeoylquinic acid derivatives are often enriched in the ethyl acetate and butanol fractions.[\[8\]](#)
- **Chromatographic Purification:** The enriched fraction is subjected to various chromatographic techniques for further separation and purification.
 - **Silica Gel Chromatography:** Used for initial fractionation of the extract.
 - **Sephadex LH-20 Chromatography:** Effective for separating polyphenolic compounds.[\[1\]](#)

- ODS (Octadecylsilane) Column Chromatography: A form of reversed-phase chromatography for finer separation.[\[1\]](#)
- High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to isolate the pure compound.[\[1\]](#)
- Structure Elucidation: The structure of the isolated pure compound is confirmed using spectral methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (^1H -NMR and ^{13}C -NMR).[\[8\]](#)



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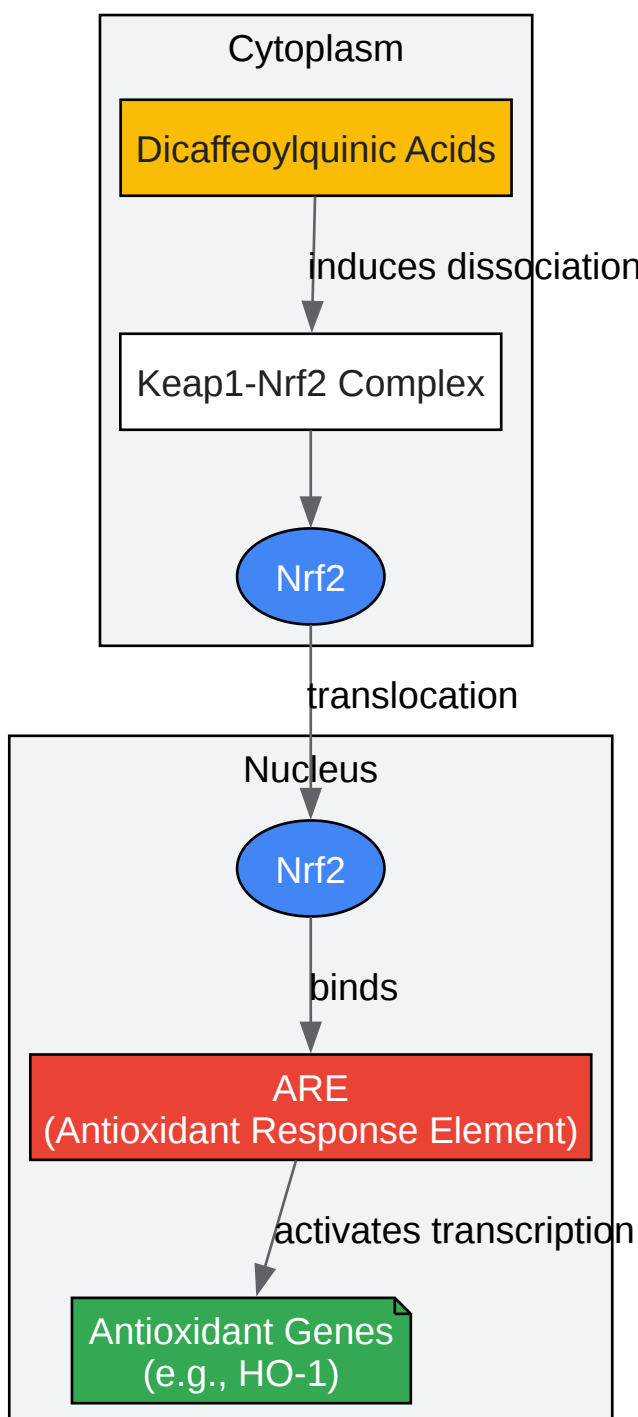
General workflow for isolation and purification.

Signaling Pathways and Mechanisms of Action

Research into dicaffeoylquinic acids has elucidated several key signaling pathways through which they exert their biological effects. These mechanisms are central to their antioxidant, anti-inflammatory, and cell-protective properties.

Nrf2-Mediated Antioxidant Response

Dicaffeoylquinic acids are potent activators of the Nrf2/Keap1 pathway, a critical cellular defense mechanism against oxidative stress.^[3] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1. Upon exposure to DCQAs, Keap1 is modified, releasing Nrf2. The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various defense genes, inducing their expression. This includes enzymes like Heme Oxygenase-1 (HO-1), which plays a crucial role in cellular protection.^[9]

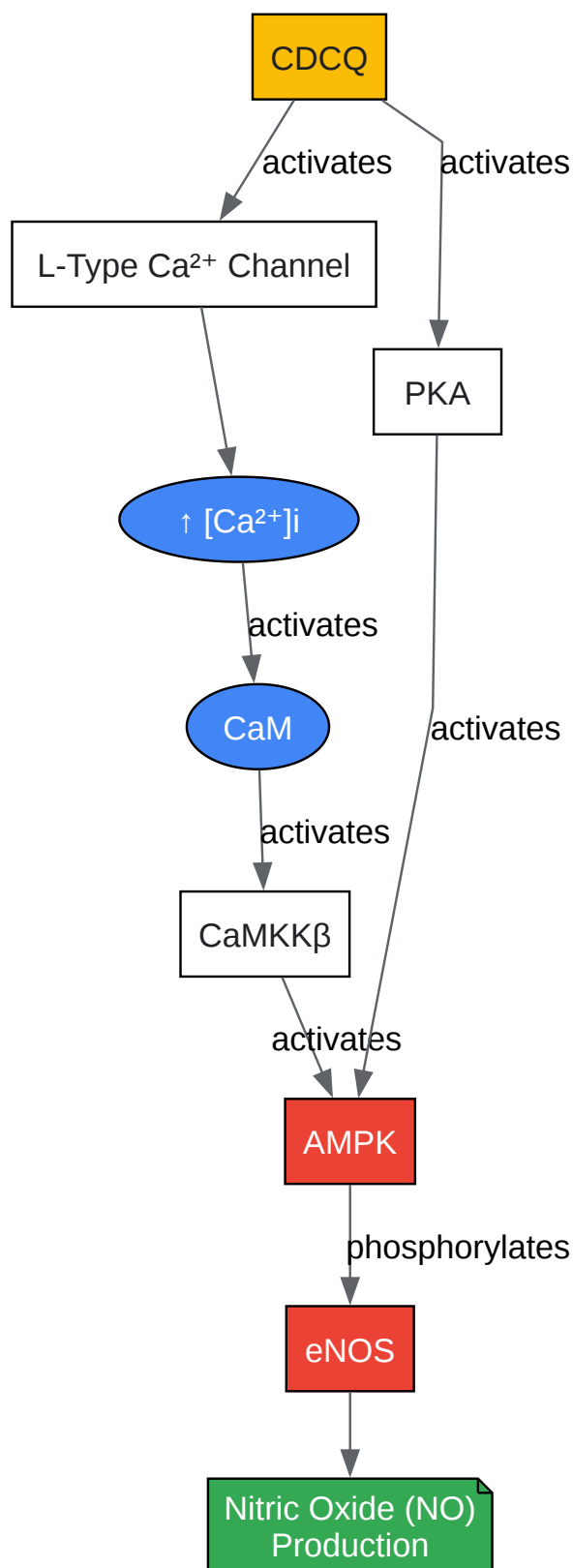


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Activation of the Nrf2 antioxidant pathway by DCQAs.

eNOS Activation via Calcium Signaling

A related compound, 3-caffeoyl-4-dicaffeoylquinic acid (CDCQ), has been shown to activate endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular health.^[7]^[10] This activation is mediated through a calcium-dependent signaling cascade. CDCQ stimulates L-type calcium channels (LTCC), leading to an influx of intracellular calcium (Ca^{2+}). The increased Ca^{2+} activates calmodulin (CaM), which in turn activates downstream kinases such as CaMKK β and PKA. These kinases then phosphorylate and activate AMPK, which ultimately phosphorylates eNOS at Ser1177, leading to the production of nitric oxide (NO).^[10]



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eNOS activation pathway initiated by a DCQA derivative.

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